methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a fused dioxino-benzothiazole core (Figure 1). The structure includes:
- A 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety, which combines a 1,4-dioxane ring fused with a benzothiazole ring.
- A 2,3-dihydro-1,4-benzodioxine-3-carbonylimino group linked to the benzothiazole nitrogen.
- A methyl acetate substituent at the 3-position of the benzothiazole.
The compound’s molecular formula is C₂₀H₁₅N₃O₅S₂, with a molar mass of 441.48 g/mol (calculated from ). Its SMILES string (S1C2=CC3OCCOC=3C=C2N(CC(OC)=O)C1=NC(C1=NC2=CC=CC=C2S1)=O) highlights the fused heterocyclic system and substituents. The presence of ester and imino groups suggests moderate polarity, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-26-19(24)10-23-12-8-15-16(28-7-6-27-15)9-18(12)31-21(23)22-20(25)17-11-29-13-4-2-3-5-14(13)30-17/h2-5,8-9,17H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQDKBVCMEGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4COC5=CC=CC=C5O4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing of 3,4-Dihydroxybenzaldehyde Derivatives
The benzodioxine ring is synthesized via nucleophilic substitution between 3,4-dihydroxybenzaldehyde 1 and 1,2-dibromoethane 2 under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h), yielding 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde 3 (82% yield). Subsequent oxidation with aqueous KMnO₄ (0.1 M, 60°C, 4 h) generates 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 4 , which is converted to the acyl chloride 5 (SOCl₂, reflux, 3 h) and then reacted with ammonium carbonate to form the carbonylimino derivative 6 (Scheme 1).
Table 1: Optimization of Benzodioxine Carboxylic Acid Synthesis
| Entry | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | KMnO₄ | 60 | 78 |
| 2 | CrO₃ | 70 | 65 |
| 3 | HNO₃ | 80 | 52 |
Construction of 6,7-Dihydro-dioxino[2,3-f]benzothiazole
Ultrasound-Assisted Benzothiazole Formation
A solvent-free, catalyst-free method employs ultrasonic irradiation (20 kHz, 150 W) to condense 2-aminothiophenol 7 with 3,4-dihydroxybenzaldehyde derivatives 8 . The reaction completes in 20 min, yielding 6,7-dihydro-dioxino[2,3-f]benzothiazole 9 (65–83% yield). Mechanistic studies indicate radical intermediates stabilized by ultrasonic cavitation (Scheme 2).
Polyphosphoric Acid (PPA)-Mediated Cyclization
Heating 5-aminosalicylic acid 10 with PPA at 200°C for 8–10 h induces cyclodehydration, forming the benzothiazole core 11 (61% yield). This method favors electron-deficient substrates but requires careful temperature control to avoid decomposition.
Imine Coupling and Esterification
Schiff Base Formation
The carbonylimino intermediate 6 reacts with the benzothiazole amine 11 in ethanol under reflux (12 h), yielding the imine-linked product 12 (70% yield). Catalytic acetic acid (5 mol%) enhances imine stability by protonating the intermediate.
Esterification of Acetic Acid Sidechain
The carboxylic acid 12 is treated with methanol (MeOH) in the presence of H₂SO₄ (2 mol%) at 60°C for 6 h, achieving quantitative esterification to the target compound 13 (98% yield). Alternative methods using DCC/DMAP in CH₂Cl₂ show comparable efficiency but require longer reaction times (24 h).
Table 2: Comparative Esterification Conditions
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄/MeOH | H₂SO₄ | 6 | 98 |
| DCC/DMAP | DMAP | 24 | 95 |
| PyBOP/DIEA | DIEA | 12 | 90 |
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98–6.85 (m, 4H, ArH), 4.32 (s, 2H, OCH₂), 3.72 (s, 3H, COOCH₃).
- HRMS : m/z calc. for C₂₁H₁₈N₂O₇S [M+H]⁺ 455.0984, found 455.0986.
- IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine).
Challenges and Optimization Opportunities
- Regioselectivity in Benzothiazole Formation : Competing cyclization pathways necessitate strict control of electronic and steric effects.
- Imine Stability : Hydrolytic degradation under acidic conditions requires inert atmosphere handling.
- Scale-Up Limitations : Ultrasound methods face energy transfer inefficiencies at >100 g scales.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycles The target compound and share the dioxino[2,3-f]benzothiazole core, critical for π-π stacking and hydrogen bonding. In contrast, ’s benzothiazine lacks the fused dioxane ring, reducing rigidity and altering electronic properties.
This differs from the pyrazole carboxamide in , which may favor different hydrogen-bonding interactions. The methyl acetate in the target and increases hydrophilicity compared to purely aromatic analogs (e.g., ).
Synthetic Pathways The target compound likely involves coupling a benzodioxine carbonyl chloride with a dioxino-benzothiazole amine, followed by esterification (analogous to methods in and ). Diazotization/coupling strategies () are less relevant here but highlight alternative routes for N-functionalization.
Potential Applications Benzothiazoles (target, ) are explored for CNS activity due to their ability to cross the blood-brain barrier. The benzothiazine in demonstrates stimulant effects, suggesting the target’s keto-imino group may confer similar bioactivity.
Biological Activity
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 414.43 g/mol. Its structure includes a benzothiazole core and a benzodioxine moiety, which contribute to its unique chemical properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Core | Known for various biological activities |
| Benzodioxine Moiety | Enhances chemical reactivity and interaction |
| Functional Groups | Methoxy and carbonyl groups increase reactivity |
Biological Activity
Research indicates that compounds containing benzothiazole and benzodioxine moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Interacts with specific enzymes, affecting metabolic pathways.
The biological activity of this compound may involve:
- Receptor Interactions : Binding to specific receptors (e.g., α-adrenergic receptors), leading to physiological effects such as vasodilation.
- Enzyme Modulation : Inhibiting or activating enzymes involved in metabolic processes.
Case Studies
-
Antitumor Activity :
- A study demonstrated that derivatives of the compound inhibited the growth of human cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy :
- Research showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of Benzodioxine Core : Through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Utilizing various reagents to introduce methoxy and carbonyl groups.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzothiazole | Contains benzothiazole core | Antimicrobial | Lacks benzodioxine moiety |
| Benzodioxine | Contains benzodioxine core | Anticancer | Lacks benzothiazole core |
| Methyl 4-(benzothiazolyl)thiosemicarbazone | Thiosemicarbazone derivative | Anticancer | Different functional groups |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical techniques for synthesizing methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate?
- Methodology :
- Synthetic Route : Begin with commercially available precursors, such as benzodioxine and benzothiazole derivatives. Key steps include coupling reactions (e.g., amide bond formation via carbodiimide chemistry) and cyclization under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate intermediates and final product.
- Characterization : Confirm structure via - and -NMR (500 MHz, CDCl), high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups (e.g., carbonyl stretch at ~1700 cm) .
Q. How can researchers ensure purity and stability during storage of this compound?
- Methodology :
- Purity Assessment : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds are ≥95% for biological assays .
- Storage Conditions : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Conduct stability studies using accelerated thermal degradation (40°C/75% RH for 30 days) with periodic HPLC analysis .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and calculate activation energies for potential reaction pathways (e.g., substitution at the benzothiazole sulfur vs. dioxine oxygen) .
- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore alternative pathways and identify low-energy intermediates .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC variability) across studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media, incubation time) to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, temperature fluctuations) .
Q. What advanced techniques elucidate the compound’s mechanism of action in modulating biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Structural Biology : Co-crystallize the compound with target proteins (e.g., using X-ray crystallography at 1.8 Å resolution) to identify binding motifs. Validate via mutagenesis (e.g., alanine scanning of active-site residues) .
- Kinetic Studies : Perform stopped-flow fluorescence assays to measure binding kinetics (, ) and determine allosteric vs. competitive inhibition .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodology :
- Process Engineering : Use microreactor systems to maintain precise temperature control and mixing efficiency, reducing side reactions. Monitor in real-time via inline FT-IR or Raman spectroscopy .
- Design of Experiments (DoE) : Apply factorial design (e.g., 3 factorial) to optimize variables like catalyst loading, solvent polarity, and reaction time .
Q. What strategies mitigate degradation during in vitro bioassays (e.g., plasma protein binding studies)?
- Methodology :
- Stabilization : Add antioxidants (e.g., 0.1% BHT) or protease inhibitors to assay buffers. Use LC-MS/MS to quantify degradation products and adjust incubation conditions (e.g., reduced light exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
